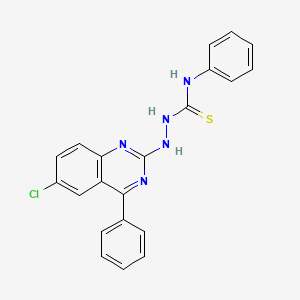

2-(6-氯-4-苯基喹唑啉-2-基)-N-苯基肼基碳硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide” is a derivative of quinazoline, a class of organic compounds characterized by a heterocyclic dual-ring system . Quinazoline and its derivatives have been the subject of significant attention due to their wide range of biopharmaceutical activities .

科学研究应用

金属到配体的电荷转移应用

具有金属到配体的电荷转移(MLCT)激发态的化合物,类似于亚铜双菲咯啉配位化合物,在光化学和光物理应用中显示出巨大的潜力。由于此类化合物具有室温下的长寿命激发态,可以探索其在发光器件、太阳能转换以及作为各种化学反应的光催化剂中的潜力 (Scaltrito 等,2000 年)。

抗菌和抗氧化应用

具有抗菌和抗氧化活性的化合物,如绿原酸,在促进健康和保存食品方面发挥着至关重要的作用。它们表现出抗氧化、抗炎、抗血脂、抗糖尿病和抗高血压的活性,突出了它们在治疗代谢综合征和其他相关疾病中的潜力。此外,它们的抗菌特性可以通过为食品提供天然保鲜方法,从而使食品工业受益 (Santana-Gálvez 等,2017 年)。

污染物的酶促修复

酶促修复各种有机污染物的方法,其中酶在氧化还原介体的存在下降解顽固性化合物,表明类似化学结构在环境科学中具有广阔的应用前景。这些过程展示了生物修复工业废水和有害物质的环境解毒的潜力 (Husain & Husain,2007 年)。

药物发现和药物化学

异喹啉生物碱展示出各种药理和生物学特性,强调了杂环化合物在药物发现中的重要性。调节脂质代谢、表现出神经保护和抗肥胖作用等能力,将类似化合物定位为治疗多种疾病的候选药物,包括癌症、神经退行性疾病和代谢综合征 (Bhadra & Kumar,2012 年)。

作用机制

Target of Action

Quinazoline and quinazolinone derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Mode of Action

Quinazoline derivatives have been reported to exhibit various biological activities, such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Quinazoline derivatives have been reported to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific biological activity it exhibits .

属性

IUPAC Name |

1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)25-20(24-18)26-27-21(28)23-16-9-5-2-6-10-16/h1-13H,(H2,23,27,28)(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQUAVUBFPYCLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=S)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)

![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one](/img/structure/B2409873.png)

![N-(2,4-difluorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2409874.png)

![3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine](/img/structure/B2409875.png)

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2409879.png)

![Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2409882.png)

![2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409887.png)

![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2409889.png)